furan-3-yl(thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
furan-3-yl(thiophen-2-yl)methanol is an organic compound that features both furan and thiophene rings connected through a methanol group. This compound is of interest due to its unique structural properties, which combine the characteristics of both furan and thiophene, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(thiophen-2-yl)methanol typically involves the reaction of 3-furylcarbinol with 2-thienylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
furan-3-yl(thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of furyl and thienyl aldehydes or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
furan-3-yl(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of furan-3-yl(thiophen-2-yl)methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Furylmethanol: Contains only the furan ring and a methanol group.
2-Thienylmethanol: Contains only the thiophene ring and a methanol group.
3-(2-Furyl)acrylic acid: Contains a furan ring and an acrylic acid group.
Uniqueness
furan-3-yl(thiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties
Properties
IUPAC Name |
furan-3-yl(thiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(7-3-4-11-6-7)8-2-1-5-12-8/h1-6,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXRVDLFKJSQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.